molecular formula C29H50O B169355 24-Ethylcholesterol CAS No. 19044-06-5

24-Ethylcholesterol

Cat. No. B169355
CAS RN: 19044-06-5
M. Wt: 414.7 g/mol
InChI Key: KZJWDPNRJALLNS-OAIXMFQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

24-Ethylcholesterol is a sterol with the molecular formula C29H50O . It is also known by other names such as (3β,24ξ)-Stigmast-5-en-3-ol . It is formed from the biohydrogenation of β-sitosterol (24-ethyl cholest-5en-3β-ol, 24-ethyl cholesterol) in the gastrointestinal tract of most higher animals, especially herbivores .


Synthesis Analysis

The synthesis of 24-ethylcholesterol involves a late side-chain reductase cycloartenol-to-cholesterol biosynthesis pathway in brown algae . The metabolic reactions involved in the sterol biosynthesis pathway are globally conserved across eukaryotes . The synthesis of 24-ethylcholesterol parallels cholesterol synthesis .


Molecular Structure Analysis

The molecular structure of 24-ethylcholesterol consists of 29 carbon atoms, 50 hydrogen atoms, and one oxygen atom . It has an average mass of 414.707 Da and a monoisotopic mass of 414.386169 Da . The structure of 24-ethylcholesterol differentiates it from other sterols .


Physical And Chemical Properties Analysis

24-Ethylcholesterol has a molecular formula of C29H50O, an average mass of 414.707 Da, and a monoisotopic mass of 414.386169 Da . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Sterol Composition and Biosynthesis in Fungi and Plants

24-Ethylcholesterol plays a significant role in the sterol composition of various organisms. In fungi, the progression from cholesterol and other Δ5 sterols to ergosterol in later diverging fungi is observed, with deviations in certain clades. For instance, 24-ethylcholesterol is a major sterol in Glomeromycota and features in the sterol composition of the green alga Ulva australis (Weete, Abril, & Blackwell, 2010). In plants, sterol methyltransferase 1 (SMT1) controls the level of cholesterol and is responsible for the ethyl addition at carbon 24 in plant sterols, including 24-ethylcholesterol (Diener et al., 2000).

Environmental Biomarkers

In environmental sciences, 24-ethylcholesterol serves as a biomarker. Its presence and concentration in riverine particulates can help assess fecal matter inputs in aquatic environments. For instance, a study found that 24-ethylcholesterol concentrations tended to decrease in comparison to other fecal markers in lower reaches of rivers, providing insights into sewage discharges and other fecal sources in these ecosystems (Elhmmali, Roberts, & Evershed, 2000).

Cholesterol Metabolism and Neurological Disorders

24-Ethylcholesterol is also relevant in cholesterol metabolism and its implications in neurological disorders. For example, 24(S)-hydroxycholesterol, a cholesterol metabolite, is used as a biomarker in the assessment of brain cholesterol metabolism in conditions like Alzheimer's disease and Huntington's disease (Hughes, Rosano, Evans, & Kuller, 2013); (Leoni, Long, Mills, Donato, & Paulsen, 2013).

Pharmacology and Health

In pharmacological research, 24-ethylcholesterol derivatives have been explored for their potential health benefits. For instance, derivatives from the brown alga Sargassum carpophyllum, including 24-ethylcholesterol, showed cytotoxic activity against various cancer cell lines (Tang, Yi, Yao, Xu, Zhang, & Lin, 2002). Additionally, fucosterols from Hizikia fusiformis, including 24-ethylcholesterol derivatives, have shown proliferation activities on osteosarcoma-derived cell MG63 (Huh, Lee, In, Lee, Park, Yi, Kang, Seo, & Baek, 2012).

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21?,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJWDPNRJALLNS-OAIXMFQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701044197
Record name 24-Ethylcholest-5-en-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3beta,24xi)-Stigmast-5-en-3-ol

CAS RN

19044-06-5
Record name 24-Ethylcholest-5-en-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19044-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3beta,24xi)-Stigmast-5-en-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019044065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24-Ethylcholest-5-en-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,24ξ)-stigmast-5-en-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24-Ethylcholesterol
Reactant of Route 2
24-Ethylcholesterol
Reactant of Route 3
24-Ethylcholesterol
Reactant of Route 4
24-Ethylcholesterol
Reactant of Route 5
24-Ethylcholesterol
Reactant of Route 6
24-Ethylcholesterol

Citations

For This Compound
847
Citations
M Zakelj, LJ Goad - Phytochemistry, 1983 - Elsevier
… 24-METHYLCHOLESTEROL AND 24-ETHYLCHOLESTEROL … of Zea muys shoots has established that the 24-ethylcholesterol … hydrophobic Sephadex [33] into the 24-ethylcholesterol …
Number of citations: 21 www.sciencedirect.com
WR Nes, K Krevitz, S Behzadan - Lipids, 1976 - Springer
… on what rules govern the stereochemistry, we have determined the configurations of 24methyl and 24-ethylcholesterol which occur in a series of vascular plants arranged in an evolu…
Number of citations: 105 link.springer.com
CE Ulbricht - Journal of dietary supplements, 2016 - Taylor & Francis
Full article: An Evidence-Based Systematic Review of Beta-Sitosterol, Sitosterol (22,23- dihydrostigmasterol, 24-ethylcholesterol) by the Natural Standard Research Collaboration Skip …
Number of citations: 30 www.tandfonline.com
G Matsumoto, T Torii, T Hanya - Nature, 1982 - nature.com
… 24Ethylcholesterol as the major sterol has been found in some Chlorophyceae"*", … 24ethylcholesterol as the most dominant sterol. Our analytical results showed that 24-ethylcholesterol …
Number of citations: 112 www.nature.com
J Yamada, M Morisaki, K Iwai, H Hamada, N Sato… - Tetrahedron, 1997 - Elsevier
… 13 C 2 ]-24-ethyl-Δ 24 -cholesterol (2) have been chemically synthesized to examine their ability as precursors of (24R)- and (24S)-24-methylcholesterols and (24R)-24-ethylcholesterol, …
Number of citations: 13 www.sciencedirect.com
T Akihisa, S Kojima, T Yokota, T Tamura - Phytochemistry, 1991 - Elsevier
… reticulatum contained cholesterol and 24-ethylcholesterol as the dominant sterols. 24-… C-24 epimers with the 24ctepimers predominating, whereas 24-ethylcholesterol and 24-methyl-22-…
Number of citations: 14 www.sciencedirect.com
RT Van Aller, H Chikamatsu, NJ De Souza… - Biochemical and …, 1968 - Elsevier
Several epimeric 24-ethylidenecholesterols have been isolated from certain species of plants(Heilbron, Phipers and Wright (1934); Tsuda, Hayatsu, Kishida and Akagi (1958); Knights(…
Number of citations: 21 www.sciencedirect.com
T Akihisa, Y Nishimura, K Roy, P Ghosh, S Thakur… - Phytochemistry, 1991 - Elsevier
The seeds of three Leguminosae plants, Dolichos biflorus Lathhyrus sativus and Lens culinaris, were investigated for their sterol constituents. The following uncommon sterols, in …
Number of citations: 22 www.sciencedirect.com
M Castle, GA Blondin, WR Nes - Journal of Biological Chemistry, 1967 - Elsevier
… has been reported that there are a few degrees’ difference in the optical rotations of C-24 epimers, but we have not been able to verify this in the case of the epimeric 24-ethylcholesterol…
Number of citations: 26 www.sciencedirect.com
P Chiu - 1981 - elibrary.ru
… group in 24-methylcholesterol, 24-ethylcholesterol and 24-ethyl-5,… The 24-ethylcholesterol was composed of only the (beta)-… The proportion of 24-ethylcholesterol in the total desmethyl …
Number of citations: 1 elibrary.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.